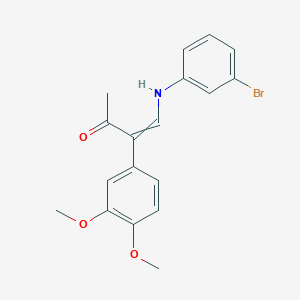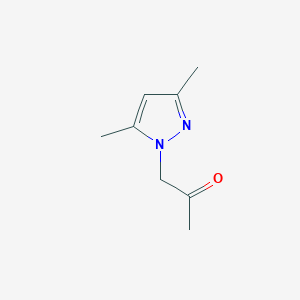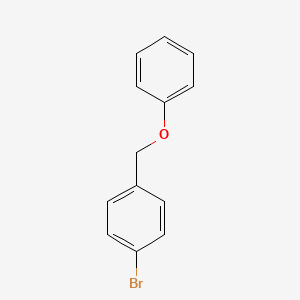
1-(5-Bromo-2-furoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-(5-Bromo-2-furoyl)pyrrolidine" often involves cyclization reactions and the use of bromine as a key reagent in halogenation steps. For instance, bromination followed by aminocyclization is a notable method for synthesizing pyrrolidine derivatives, indicating a possible pathway for synthesizing "1-(5-Bromo-2-furoyl)pyrrolidine" through similar cyclization techniques involving brominated intermediates (Shao et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like "1-(5-Bromo-2-furoyl)pyrrolidine" can be elucidated using X-ray diffraction techniques, offering insights into the geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing. For example, the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provides detailed information on its molecular and crystal structure, which could be analogous to understanding "1-(5-Bromo-2-furoyl)pyrrolidine" (Rodi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as bromo, furan, and pyrrolidine rings. These reactions include cycloisomerization, electrophile-induced cyclization, and base-promoted transannulation, revealing mechanisms that could be relevant to "1-(5-Bromo-2-furoyl)pyrrolidine" (Jury et al., 2009).
Applications De Recherche Scientifique
Synthesis and Characterization in Semiconductive Materials
Furan-based chemistry, including halogenated furoyl complexes like 5-bromo-2-furoyl derivatives, has potential applications in the field of semiconductive materials. The incorporation of redox-active transition metals can modify the electronic properties of these materials. The furoyl complexes [Mn(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] and [Re(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] are examples, synthesized from 5-bromo-2-furoyl chloride and characterized through various spectroscopic techniques (Snyder, Tice, & Mazzotta, 2017).
Synthesis of Coumarin Derivatives for Antimicrobial Activity
Bromo-substituted furan compounds, such as 5-bromo-2-furoyl derivatives, are used in synthesizing new coumarin derivatives with potential antimicrobial properties. These derivatives are produced through various chemical reactions and are tested for antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).
Developments in Cellulose Chemistry
The application of 5-bromo-2-furoyl chloride in cellulose chemistry has been explored. Cellulose furoates, prepared using 5-bromo-2-furoyl chloride, undergo nucleophilic displacement reactions, leading to the creation of quaternary salts with distinct infrared spectra and physical properties. These developments have implications for material science and polymer chemistry (Singh & Arthur, 1970).
Contributions to Organic Synthesis
Bromo-furan derivatives, like 5-bromo-2-furoyl, play a significant role in organic synthesis. They are involved in the synthesis of various complex molecules, including pyridine and oxazole derivatives. These synthetic routes often lead to electrophilic substitution reactions, contributing to the field of organic chemistry (Aleksandrov, Dedeneva, & El’chaninov, 2011).
Antimicrobial and Antitumor Applications
Compounds synthesized from bromo-substituted furoyl derivatives, including pyrrolidine derivatives, have shown potential antimicrobial and antitumor activities. This includes their use in synthesizing compounds that inhibit bacterial and fungal strains, as well as their role in the development of antitumor agents (Wang et al., 2010).
Spectroscopic and Optical Studies
The use of bromo-furan compounds in spectroscopic and optical studies, such as in the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, has been reported. These studies include analyzing molecular structures, vibrational frequencies, and exploring antimicrobial activities (Vural & Kara, 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrrole and furan-based pyridine/pyridinium bisamides, including those derived from bromo-furan compounds, have been synthesized to explore new supramolecular gelators. These materials demonstrate interesting properties like selective sensing and drug release (Panja, Ghosh, & Ghosh, 2018).
Crystallography
Bromo-furan derivatives are also significant in crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was examined using single crystal X-ray diffraction. This provides valuable insights into the molecular geometry and intermolecular interactions in solid states (Rodi, Luis, & Martí, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUGJXTWLFHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352584 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-furoyl)pyrrolidine | |
CAS RN |
157642-10-9 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)


![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

